molecular formula C21H22N2O4S2 B2516532 N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 869070-00-8

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2516532
CAS No.: 869070-00-8
M. Wt: 430.54
InChI Key: MBJCBBDEVCVLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a thiazole core substituted with a 4-methyl group and an m-tolyl moiety, linked via an ethyl chain to a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide group. Its structure combines bioisosteric elements (thiazole and benzodioxine) with a sulfonamide pharmacophore, a motif often associated with enzyme inhibition and receptor binding .

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-14-4-3-5-16(12-14)21-23-15(2)20(28-21)8-9-22-29(24,25)17-6-7-18-19(13-17)27-11-10-26-18/h3-7,12-13,22H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJCBBDEVCVLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with significant potential in pharmacological applications. This compound features a thiazole ring, a benzo[dioxine] structure, and a sulfonamide group, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Target Interaction : Thiazole derivatives often interact with enzymes and receptors involved in critical cellular processes. This interaction can lead to alterations in cell signaling pathways.
  • Biochemical Pathways : The compound may activate or inhibit specific pathways, affecting cellular functions such as proliferation and apoptosis. For instance, thiazole derivatives have been shown to modulate the NF-kB pathway, which is crucial in inflammation and cancer progression.

Pharmacological Properties

The pharmacological properties of this compound include:

  • Antimicrobial Activity : Various studies have highlighted the antimicrobial efficacy of thiazole derivatives against bacteria and fungi. For example, compounds similar to this one have demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against common pathogens like E. coli and K. pneumoniae .
  • Anticancer Activity : Research indicates that thiazole-based compounds exhibit significant cytotoxic effects against cancer cell lines. In vitro studies have reported IC50 values as low as 4.1 µg/mL against human colon carcinoma cells (HCT-116) . These findings suggest that the compound may induce apoptosis or inhibit tumor growth through various mechanisms.

Case Studies

Several case studies have explored the biological activity of similar thiazole derivatives:

  • Antifungal Studies : In a comparative study, certain thiazole derivatives exhibited superior antifungal activity compared to established fungicides like ketoconazole. The structure–activity relationship (SAR) indicated that modifications in the thiazole ring significantly enhanced antifungal properties .
  • Cytotoxicity Evaluation : A study involving various thiazole derivatives showed promising anticancer activity against multiple cancer cell lines. The results indicated that structural modifications could lead to enhanced selectivity and potency against specific tumor types .

Data Tables

The following table summarizes the biological activities of this compound and related compounds:

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Thiazole Derivative AAntimicrobialE. coli6.25 µg/mL
Thiazole Derivative BAntifungalF. oxysporum12.5 µg/mL
This compoundAnticancerHCT-1164.1 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The table below highlights key structural and functional differences between the target compound and analogs:

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀ or Efficacy) Reference
Target Compound Thiazole + benzodioxine sulfonamide 4-Methyl, m-tolyl, ethyl linker Not reported -
N-(5-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (73) Thiophene-pyridine + benzodioxine sulfonamide 2-Methylisoindolinone, thiophene-pyridine scaffold Perforin-mediated lysis inhibition
(4-Amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12e) Thiazole + benzodioxine ketone Cyclopropylamino, ketone linker CDK9 inhibition (IC₅₀ = 0.89 µM)
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole-hydrazinecarbothioamide Phenyl, hydrazinecarbothioamide Anticancer (HepG-2: IC₅₀ = 1.61 µg/mL)
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (24) Thiazole + benzodioxine 4-Methoxyphenyl, direct benzodioxine-thiazole linkage Venezuelan equine encephalitis virus inhibition

Key Observations :

  • Thiazole Substitutions: The target compound’s 4-methyl and m-tolyl groups enhance steric bulk compared to cyclopropylamino (12e) or hydrazinecarbothioamide (3) derivatives. This may influence binding pocket accessibility in kinase or protease targets .
  • Linker Flexibility : The ethyl linker in the target compound provides conformational flexibility, contrasting with rigid ketone (12e) or direct aryl-thiazole linkages (24). Flexible linkers often improve pharmacokinetic properties but may reduce target affinity .
  • Sulfonamide Position : Unlike compound 73 (sulfonamide on benzodioxine), the target compound’s sulfonamide is directly attached to the benzodioxine, a feature critical for hydrogen-bonding interactions in enzyme active sites .

Structure-Activity Relationships (SAR)

  • Thiazole Substitutions: 4-Methyl and aryl groups (e.g., m-tolyl) improve metabolic stability but may reduce solubility. Smaller substituents (e.g., cyclopropylamino in 12e) enhance kinase selectivity .
  • Sulfonamide Role : The sulfonamide group in the target compound and analog 73 is critical for binding to ATP pockets or zinc-containing enzymes, as seen in carbonic anhydrase inhibitors .
  • Benzodioxine Contribution : The electron-rich benzodioxine moiety enhances π-π stacking with aromatic residues in protein targets, as evidenced by analog 24’s antiviral activity .

Q & A

Q. Common Discrepancies :

  • Tautomerism : Thione-thiol equilibria in thiazole derivatives may cause split peaks in NMR; stabilize with deuterated DMSO .
  • Impurity profiling : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) to detect residual starting materials .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Methodological Answer:
Key Structural Modifications :

  • Thiazole substituents : Electron-withdrawing groups (e.g., chloro at C5) improve metabolic stability but may reduce solubility .
  • Sulfonamide linkage : N-alkylation (e.g., morpholinoethyl groups) enhances membrane permeability, as seen in related dihydrodioxine sulfonamides .

Q. SAR Study Design :

  • In vitro assays : Test analogs against target enzymes (e.g., carbonic anhydrase IX for sulfonamides) with IC₅₀ measurements .
  • Computational modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to predict binding affinity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.